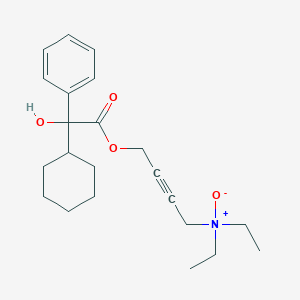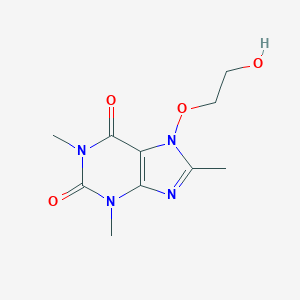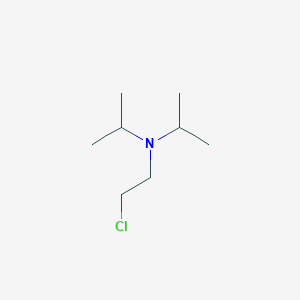
Oxybutynin N-oxide
Übersicht
Beschreibung
Oxybutynin N-oxide is an organic compound with the chemical formula C22H31NO4. It is a metabolite of oxybutynin, a medication primarily used to treat overactive bladder. This compound retains the anticholinergic properties of its parent compound, making it useful in the treatment of urinary incontinence and other bladder-related conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Oxybutynin N-oxide can be synthesized through the oxidation of oxybutynin. Common oxidizing agents used in this process include sodium percarbonate, sodium perborate, and urea-hydrogen peroxide adduct. These reagents facilitate the conversion of tertiary nitrogen compounds to N-oxides under mild reaction conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous flow reactors with titanium silicalite catalysts and hydrogen peroxide in methanol as the solvent. This method is efficient, safe, and environmentally friendly, allowing for large-scale production with high yields .
Analyse Chemischer Reaktionen
Types of Reactions: Oxybutynin N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of tertiary amines to N-oxides.
Reduction: Reduction of N-oxides back to amines.
Substitution: Nucleophilic substitution reactions involving the N-oxide group.
Common Reagents and Conditions:
Oxidation: Sodium percarbonate, sodium perborate, urea-hydrogen peroxide adduct.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides.
Major Products:
Oxidation: this compound.
Reduction: Oxybutynin.
Substitution: Various substituted oxybutynin derivatives
Wissenschaftliche Forschungsanwendungen
Oxybutynin N-oxide has several scientific research applications:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects in treating overactive bladder and other urinary disorders.
Industry: Utilized in the development of new drug formulations and delivery systems
Wirkmechanismus
Oxybutynin N-oxide exerts its effects by inhibiting the muscarinic action of acetylcholine on smooth muscle. This leads to the relaxation of the bladder muscle, reducing the urge to void. The compound primarily targets postganglionic type 1, 2, and 3 muscarinic receptors, similar to its parent compound, oxybutynin .
Vergleich Mit ähnlichen Verbindungen
Oxybutynin: The parent compound, used for treating overactive bladder.
N-desethyloxybutynin: A primary metabolite of oxybutynin with similar pharmacological properties.
Tolterodine: Another antimuscarinic agent used for overactive bladder.
Darifenacin: A selective muscarinic receptor antagonist.
Uniqueness: Oxybutynin N-oxide is unique due to its specific metabolic pathway and its role as an intermediate in the metabolism of oxybutynin. It retains the therapeutic properties of oxybutynin while potentially offering different pharmacokinetic and pharmacodynamic profiles .
Eigenschaften
IUPAC Name |
4-(2-cyclohexyl-2-hydroxy-2-phenylacetyl)oxy-N,N-diethylbut-2-yn-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO4/c1-3-23(26,4-2)17-11-12-18-27-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBINNMJXZZEDOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401001669 | |
| Record name | 4-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}-N,N-diethylbut-2-yn-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80976-68-7 | |
| Record name | Oxybutynin N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080976687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-{[Cyclohexyl(hydroxy)phenylacetyl]oxy}-N,N-diethylbut-2-yn-1-amine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401001669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is oxybutynin N-oxide formed and what happens to it in the body?
A1: this compound is a primary metabolite of oxybutynin, generated primarily in the liver. [, ] In rat liver microsomes, the formation of this compound was identified through gas chromatography-mass spectrometry analysis. [] This unstable metabolite undergoes thermal rearrangement, breaking down into 2-oxo-3-butenyl-2 cyclohexyl-2-phenylglycolate and other hydrolytic products like 2-cyclohexyl-2-phenylglycolic acid and 4-diethylamino-2-butynol. []
Q2: What analytical techniques are important for studying this compound?
A2: Gas chromatography coupled with electron impact mass spectrometry (GC-MS) has proven vital in identifying and characterizing this compound and its degradation products. [] Researchers utilized deuterium-labeled oxybutynin to confirm the structure of the N-desethyl oxybutynin metabolite. [] Further development and validation of analytical methods are crucial to accurately quantify this compound in various matrices and understand its formation, stability, and degradation pathways.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine](/img/structure/B27490.png)








![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)

![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B27527.png)

